![molecular formula C17H19BrN2O3S B2934632 1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251557-08-0](/img/structure/B2934632.png)
1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. The compound has been shown to have a range of biochemical and physiological effects, making it an important tool for investigating the role of PKC in various biological systems.
Applications De Recherche Scientifique
Drug Synthesis and Design
Piperidine derivatives are crucial in the synthesis of drugs due to their presence in many pharmaceutical classes . The sulfonyl and bromophenyl groups in F3406-9373 could be exploited for the development of new therapeutic agents, particularly in targeting neurological disorders and pain management.
Biological Activity Modulation
The structural features of F3406-9373 suggest potential biological activity. Its piperidine moiety, in particular, is associated with a wide range of pharmacological effects, including antihypertensive, antiarrhythmic, and analgesic properties .
Catalyst in Organic Synthesis
The bromophenyl group in F3406-9373 can act as a catalyst in organic synthesis reactions, such as cyclization and annulation, which are pivotal in constructing complex organic compounds .
Research in Neurodegenerative Diseases
Given the importance of piperidine derivatives in neurological pathways, F3406-9373 could be used in research targeting neurodegenerative diseases like Alzheimer’s and Parkinson’s, potentially leading to the discovery of new treatment options .
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-15-6-4-5-14(11-15)12-19-13-16(7-8-17(19)21)24(22,23)20-9-2-1-3-10-20/h4-8,11,13H,1-3,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGYBCUVVAIJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromobenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.